molecular formula C19H33NO8 B13051837 Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13051837
M. Wt: 403.5 g/mol
InChI Key: NFTMMHYXPGWRRW-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features prominently in various chemical and biological research applications. This compound is characterized by its tert-butyl groups, which are known for their steric hindrance and stability. The presence of multiple tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate typically involves the protection of hydroxyl groups using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of Boc-protected hydroxyl groups at the 3 and 4 positions. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers.

Scientific Research Applications

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected hydroxyl groups can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The steric hindrance provided by the tert-butyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate: Lacks the Boc protection, making it more reactive.

    Tert-butyl (3S,4S)-3,4-bis((methoxycarbonyl)oxy)pyrrolidine-1-carboxylate: Features methoxycarbonyl groups instead of Boc groups, affecting its reactivity and stability.

Uniqueness

Tert-butyl (3S,4S)-3,4-bis((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable tool in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C19H33NO8

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl (3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H33NO8/c1-17(2,3)26-14(21)20-10-12(24-15(22)27-18(4,5)6)13(11-20)25-16(23)28-19(7,8)9/h12-13H,10-11H2,1-9H3/t12-,13-/m0/s1

InChI Key

NFTMMHYXPGWRRW-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.